molecular formula C9H10BrNO3 B13519534 Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

Cat. No.: B13519534
M. Wt: 260.08 g/mol
InChI Key: ZRMUVQCISDPWIS-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a bromomethyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromomethylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.

    Methyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

    Methyl 2-bromomethylacrylate: Contains an acrylate group instead of a pyridine ring.

Uniqueness

Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene or acrylate derivatives. The combination of the bromomethyl and methoxy groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(9(12)14-2)7(5-10)11-8/h3-4H,5H2,1-2H3

InChI Key

ZRMUVQCISDPWIS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)CBr

Origin of Product

United States

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